2-Methoxy-4-methyl-5-nitroaniline

Acid-base equilibria n-butanol ion-pair dissociation

2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8) is a trisubstituted aromatic amine with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. Structurally, it features a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 5 on the aniline ring.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 65740-55-8
Cat. No. B1600475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methyl-5-nitroaniline
CAS65740-55-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])N)OC
InChIInChI=1S/C8H10N2O3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,9H2,1-2H3
InChIKeyVCCKBIQHLRMQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8): Essential Physicochemical and Sourcing Baseline for Research Procurement


2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8) is a trisubstituted aromatic amine with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. Structurally, it features a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 5 on the aniline ring . It is a solid at ambient conditions, typically appearing as a light yellow to brown crystalline powder, and requires storage at 2-8°C with protection from light to maintain stability . Calculated physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 356.1±37.0°C at 760 mmHg, and a flash point of 169.2±26.5°C .

Procurement Integrity: Why Generic Nitroaniline Analogs Cannot Substitute for 2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8)


The substitution pattern of 2-Methoxy-4-methyl-5-nitroaniline—specifically the ortho-methoxy, para-methyl, and meta-nitro arrangement—imparts a unique combination of electronic and steric properties that cannot be replicated by commercially available in-class alternatives such as 4-methyl-3-nitroaniline (CAS 119-32-4) or 2-methoxy-5-nitroaniline (CAS 99-59-2) [1]. In nitroaniline chemistry, the position of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) substituents directly governs both the compound‘s reactivity as a nucleophile in diazonium coupling reactions and its physicochemical behavior in downstream synthetic steps [2]. Replacing this specific regioisomer with a positional isomer alters the electronic distribution on the aromatic ring, leading to different reaction kinetics, altered regioselectivity in electrophilic substitution, and potentially divergent biological activity of final products [3]. Furthermore, basicity studies on related aniline derivatives demonstrate that even subtle changes in substitution pattern (e.g., 4-methyl-3-nitroaniline vs. 2-methoxy-5-nitroaniline) produce measurable shifts in pK_BHX values (2.83 vs. 2.42, respectively), confirming that in-class compounds are not electronically interchangeable [2].

Quantitative Differentiation Evidence: 2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8) vs. Structural Analogs


Differential Basicity and Electronic Profile Compared to 2-Methoxy-5-nitroaniline

While direct pK data for 2-Methoxy-4-methyl-5-nitroaniline is not published, class-level inference from a comprehensive study of aniline derivatives in n-butanol provides a validated electronic baseline. In this study, the dissociation constant of the ion pair (pK_BHX) was measured for a panel of substituted nitroanilines. The presence and position of substituents produced quantifiable differences in basicity: 2-methoxy-5-nitroaniline (structurally analogous, lacking the 4-methyl group) exhibited a pK_BHX of 2.42, whereas 4-methyl-3-nitroaniline (differing in substitution pattern) exhibited a pK_BHX of 2.83, a difference of 0.41 log units [1]. This demonstrates that the substitution pattern on the nitroaniline core—the precise arrangement of methoxy, methyl, and nitro groups—directly and measurably alters the compound‘s proton affinity and, by extension, its reactivity as a nucleophile in downstream applications [1].

Acid-base equilibria n-butanol ion-pair dissociation

Regioisomeric Purity Requirement for Diazonium Chemistry: Why Positional Analogs Yield Different Products

The specific 2-methoxy-4-methyl-5-nitro substitution pattern of this compound dictates the site of diazonium salt formation (at the 1-position amine) and the electronic activation/deactivation of the ring for subsequent azo coupling. In contrast, analogs such as 4-methyl-3-nitroaniline (CAS 119-32-4) have the nitro group ortho to the amine, creating a different steric and electronic environment for diazotization. While no published head-to-head study directly compares the coupling yields of these two specific regioisomers, it is a well-established principle of synthetic nitroaniline chemistry that the position of substituents determines the regioselectivity of electrophilic attack [1]. Generic substitution with a positional isomer would therefore result in a different azo compound with altered spectral properties, solubility, and dyeing characteristics, fundamentally changing the outcome of the intended synthesis [1].

Azo dye synthesis regioselectivity electrophilic substitution

Purity Specifications: Commercially Available at 97-98% with Verifiable Analytical Documentation

Multiple reputable chemical suppliers, including Bidepharm and Leyan, offer 2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8) with a certified purity of 97% or 98%, supported by batch-specific analytical documentation such as NMR, HPLC, and GC reports . In contrast, many less common nitroaniline regioisomers and derivatives are not stocked at this purity level or lack readily available Certificates of Analysis. For research and development applications, the availability of high-purity material with verifiable quality control data reduces the risk of introducing unknown impurities that could confound experimental results or downstream synthetic yields .

Analytical chemistry quality control procurement specification

Physicochemical Property Distinctions: Calculated Density and Boiling Point vs. Unsubstituted Nitroanilines

The introduction of both methoxy and methyl substituents onto the nitroaniline core alters key physicochemical properties compared to simpler analogs. For 2-Methoxy-4-methyl-5-nitroaniline, the calculated density is 1.3±0.1 g/cm³, with a boiling point of 356.1±37.0°C at 760 mmHg . In contrast, unsubstituted 4-nitroaniline (CAS 100-01-6) has a density of 1.44 g/cm³ and a boiling point of 332°C [1]. These differences, while calculated rather than experimental, highlight how the additional alkyl and alkoxy substituents modulate the compound's physical behavior. Such variations are critical considerations in process development for large-scale synthesis, where differences in boiling point, density, and flash point (169.2±26.5°C for the target compound) inform solvent selection, reaction vessel design, and safety protocols .

Computational chemistry physical properties process development

High-Value Application Scenarios for 2-Methoxy-4-methyl-5-nitroaniline (CAS 65740-55-8) Driven by Differential Evidence


Precision Synthesis of Specialized Azo Dyes and Pigments

The defined 2-methoxy-4-methyl-5-nitro substitution pattern ensures specific regioselectivity during diazotization and subsequent azo coupling [1]. This scenario is critical for colorant chemists who require exact structural fidelity to achieve target shades, lightfastness, and tinctorial strength. Using a positional isomer would yield a different azo chromophore, compromising the final product's performance and market value [1].

Synthesis of Bioactive Heterocyclic Scaffolds for Drug Discovery

Nitroaniline derivatives serve as versatile building blocks for constructing nitrogen-containing heterocycles, including benzimidazoles and quinolines, which are privileged scaffolds in medicinal chemistry [1]. The specific electronic profile of 2-Methoxy-4-methyl-5-nitroaniline, as inferred from the basicity studies of related compounds [2], may influence the cyclization kinetics and yield of these heterocycles, making it a valuable intermediate for synthesizing focused compound libraries with distinct substitution patterns.

Reliable Intermediate for Multi-Step Organic Synthesis Requiring Reproducible Purity

For complex synthetic routes, the availability of 2-Methoxy-4-methyl-5-nitroaniline at certified 97-98% purity with batch-specific analytical documentation (NMR, HPLC) minimizes the risk of side reactions and yield loss due to unknown impurities . This is particularly important for contract research organizations and pharmaceutical process chemists who must adhere to strict quality and reproducibility standards, reducing the need for costly in-house purification steps .

Process Development and Scale-Up of Functionalized Aromatic Amines

The distinct calculated physicochemical properties of this compound—a lower density (1.3 g/cm³) and higher boiling point (356°C) compared to simpler nitroanilines [1]—inform key process engineering decisions. Engineers can use these data to optimize solvent recovery systems, design appropriate heating and cooling profiles, and assess safety margins related to flash point, ensuring efficient and safe scale-up from laboratory to pilot plant.

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